![molecular formula C12H19N3O B183703 2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol CAS No. 5521-39-1](/img/structure/B183703.png)
2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol
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Description
The compound “2-(4-(4-Aminophenyl)piperazin-1-yl)ethanol” is a chemical substance with the molecular formula C12H19N3O . It is intended for research use only and not for human or veterinary use.
Molecular Structure Analysis
The molecular structure of “this compound” consists of 12 carbon atoms, 19 hydrogen atoms, 3 nitrogen atoms, and 1 oxygen atom . The molecular weight of the compound is 221.3 g/mol .Physical And Chemical Properties Analysis
The compound “this compound” is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .Scientific Research Applications
DNA Interaction and Cellular Analysis
Piperazine derivatives, exemplified by Hoechst 33258, demonstrate significant binding affinity to the minor groove of double-stranded DNA, particularly favoring AT-rich sequences. This property underlines their utility in fluorescent DNA staining, enabling vital applications in cellular biology for chromosome analysis, nuclear DNA content evaluation, and plant cell biology research. Such derivatives provide a foundational platform for rational drug design, offering insights into DNA sequence recognition and binding mechanisms (Issar & Kakkar, 2013).
Pharmacophore Contribution to Drug Development
Piperazine cores are integral to the pharmacophoric groups in several antipsychotic agents, suggesting their pivotal role in enhancing the potency and selectivity of binding affinities at D2-like receptors. The modifications to the arylalkyl substituents on piperazine compounds have been investigated for their contributions to the therapeutic potency and selectivity, highlighting the compound's role in the development of CNS-active drugs (Sikazwe et al., 2009).
Therapeutic Potentials Across Multiple Disorders
The structural flexibility of piperazine-based molecules has been extensively researched for their therapeutic potentials across a wide spectrum of medical conditions. Notable applications include antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory properties. The modification of the piperazine nucleus has been shown to significantly impact the pharmacokinetic and pharmacodynamic profiles of resultant molecules, emphasizing the adaptability of piperazine derivatives in drug discovery and development for various diseases (Rathi et al., 2016).
Anti-Mycobacterial Activity
Piperazine and its analogues have demonstrated notable anti-mycobacterial activity, making them a key area of interest in the fight against tuberculosis. The structural element of piperazine serves as a vital building block in designing potent anti-TB molecules, with some compounds showing effectiveness against multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains of Mycobacterium tuberculosis. This review underscores the importance of piperazine in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).
properties
IUPAC Name |
2-[4-(4-aminophenyl)piperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c13-11-1-3-12(4-2-11)15-7-5-14(6-8-15)9-10-16/h1-4,16H,5-10,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDBHFCQLBZAAZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C2=CC=C(C=C2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00354232 |
Source
|
Record name | 2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5521-39-1 |
Source
|
Record name | 2-[4-(4-Aminophenyl)piperazin-1-yl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00354232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-[4-(4-AMINOPHENYL)-1-PIPERAZINYL]ETHANOL | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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